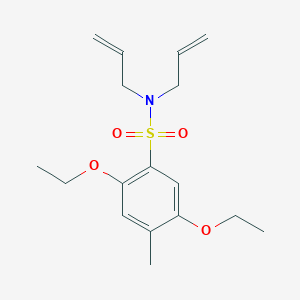
3-(4-benzylpiperazin-1-yl)-N'-(2-naphthalen-2-yloxyacetyl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzylpiperazin-1-yl)-N'-(2-naphthalen-2-yloxyacetyl)propanehydrazide, also known as BNP, is a novel compound that has received significant attention in recent years due to its potential applications in scientific research. BNP is a hydrazide derivative that has been synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N'-(2-naphthalen-2-yloxyacetyl)propanehydrazide is not fully understood, but it is believed to work through the inhibition of certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. These mechanisms of action make this compound a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4-benzylpiperazin-1-yl)-N'-(2-naphthalen-2-yloxyacetyl)propanehydrazide in lab experiments is its high purity and yield. This makes it easy to obtain and use in experiments. Additionally, this compound has a range of potential applications in scientific research, making it a versatile compound. However, one limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 3-(4-benzylpiperazin-1-yl)-N'-(2-naphthalen-2-yloxyacetyl)propanehydrazide. One area of interest is its potential application in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to explore the potential anti-cancer and anti-viral properties of this compound. Finally, the development of new synthesis methods for this compound may lead to more cost-effective production and wider use in scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-benzylpiperazin-1-yl)-N'-(2-naphthalen-2-yloxyacetyl)propanehydrazide involves a multi-step process that begins with the reaction of 2-naphthoxyacetic acid with thionyl chloride to form 2-naphthoxyacetyl chloride. This intermediate is then reacted with propanehydrazide to form the hydrazide derivative. The final step involves the reaction of the hydrazide derivative with 4-benzylpiperazine to form the target compound. The synthesis of this compound has been optimized to yield high purity and yield, making it an ideal candidate for scientific research.
Applications De Recherche Scientifique
3-(4-benzylpiperazin-1-yl)-N'-(2-naphthalen-2-yloxyacetyl)propanehydrazide has been found to exhibit a range of potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to have a potential application in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it an attractive candidate for further research in this area.
Propriétés
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N'-(2-naphthalen-2-yloxyacetyl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c31-25(12-13-29-14-16-30(17-15-29)19-21-6-2-1-3-7-21)27-28-26(32)20-33-24-11-10-22-8-4-5-9-23(22)18-24/h1-11,18H,12-17,19-20H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFPNTAEBZWGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

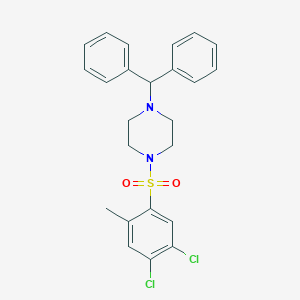
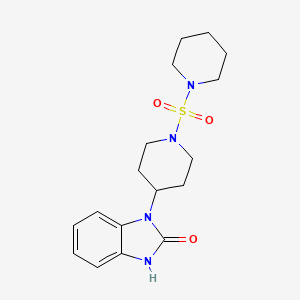

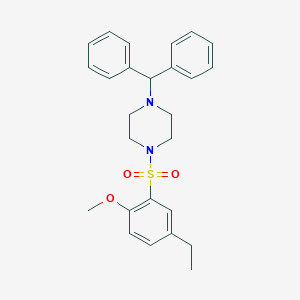

![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
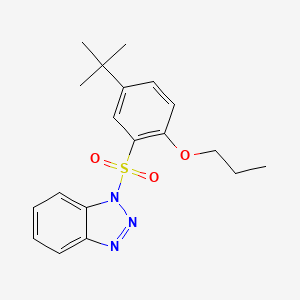

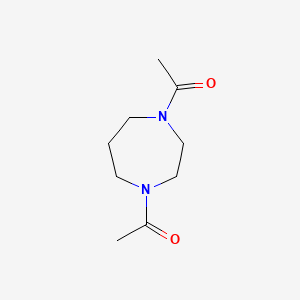
![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
